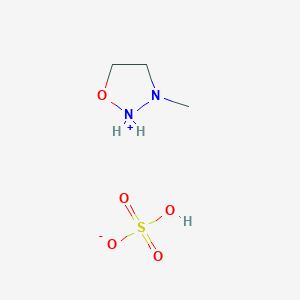

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate

Description

Properties

CAS No. |

828915-07-7 |

|---|---|

Molecular Formula |

C3H10N2O5S |

Molecular Weight |

186.19 g/mol |

IUPAC Name |

hydrogen sulfate;3-methyloxadiazolidin-2-ium |

InChI |

InChI=1S/C3H8N2O.H2O4S/c1-5-2-3-6-4-5;1-5(2,3)4/h4H,2-3H2,1H3;(H2,1,2,3,4) |

InChI Key |

RKJIZCQZIBHIBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCO[NH2+]1.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides and Aziridines

Nitrile oxides (RCNO) react with aziridines under thermal or microwave-assisted conditions to form 1,2,3-oxadiazolidines. For example:

$$

\text{RCNO} + \text{Aziridine} \xrightarrow{\Delta \text{ or MW}} \text{1,2,3-Oxadiazolidine}

$$

Microwave irradiation (75–100°C, 5–45 min) enhances reaction efficiency.

Hydroxylamine-Carbonyl Cyclocondensation

Hydroxylamine derivatives (e.g., N-methylhydroxylamine) react with ketones or aldehydes in acidic media to yield oxadiazolidines. For instance:

$$

\text{NH}2\text{OCH}3 + \text{RCO} \xrightarrow{\text{H}^+} \text{3-Methyl-1,2,3-oxadiazolidine}

$$

This method requires careful pH control to avoid over-oxidation.

Quaternization of the Oxadiazolidine Nitrogen

The nitrogen in the oxadiazolidine ring is methylated to form the quaternary ammonium center.

Methylation with Dimethyl Sulfate (DMS)

DMS reacts with tertiary amines in polar aprotic solvents (e.g., DMF) at 60–80°C:

$$

\text{Oxadiazolidine} + (\text{CH}3)2\text{SO}_4 \rightarrow \text{3-Methyl-1,2,3-oxadiazolidin-2-ium methyl sulfate}

$$

Excess DMS ensures complete quaternization.

Direct Methylation Using Methyl Hydrogen Sulfate

Methyl hydrogen sulfate ($$\text{CH}3\text{HSO}4$$) serves as both methylating agent and sulfate source:

$$

\text{Oxadiazolidine} + \text{CH}3\text{HSO}4 \xrightarrow{\text{25–60°C}} \text{3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate}

$$

Catalysts like Na$$2$$SO$$4$$ accelerate the reaction.

One-Pot Synthesis Using Ionic Liquid Media

Acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) catalyze both cyclization and quaternization:

- Cyclization : Hydroxylamine and carbonyl reactants form the oxadiazolidine ring.

- Quaternization : Methyl hydrogen sulfate introduces the methyl group.

- Anion pairing : The ionic liquid’s $$\text{HSO}_4^-$$ counterion integrates directly.

Conditions : 50–70°C, 2–4 h, yielding >80% product.

Optimization and Challenges

Reaction Efficiency

Purification

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane (7:3) removes byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with 1,2,4-Oxadiazole Derivatives

The compound 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid () shares a methyl-substituted oxadiazole moiety but differs in ring structure (1,2,4-oxadiazole vs. 1,2,3-oxadiazolidinium). Key distinctions include:

- Biological Interactions : The 1,2,4-oxadiazole derivative binds to ribosomal protein RPS3 (binding energy: −7.24 kcal/mol) via hydrogen bonds with residues like Arg54 and Gln101. This suggests that the target compound’s charged ring and hydrogen sulfate ion may alter binding specificity or affinity in similar biological systems .

Table 1: Comparison of Oxadiazole-Based Compounds

| Property | 3-Methyl-1,2,3-oxadiazolidin-2-ium Hydrogen Sulfate | 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid |

|---|---|---|

| Core Structure | 1,2,3-Oxadiazolidinium (charged) | 1,2,4-Oxadiazole (neutral) |

| Key Interactions | Ionic (via HSO₄⁻), potential H-bonding | H-bonding with Arg54, Gln101 (RPS3 protein) |

| Solubility | High (due to HSO₄⁻) | Moderate (carboxylic acid group) |

| Biological Relevance | Underexplored | Ribosomal binding, potential therapeutic applications |

Stability and Reactivity: Insights from Substituted Xylylenes

highlights 3-methyl-1,2-xylylene, a non-heterocyclic compound, but its kinetic data (Table 3) reveal that methyl substituents reduce dimerization rates compared to bulkier groups (e.g., isopropyl). For the target compound:

Table 2: Substituent Effects on Dimerization Kinetics (CH₃CN, 25°C)

Comparison with Oxazine Derivatives

Tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-2H-1,3-oxazine () is a six-membered heterocycle with oxygen and nitrogen. Contrasts include:

- Ring Size and Charge : The oxazine’s larger, neutral ring may confer conformational flexibility, whereas the oxadiazolidinium’s smaller, charged ring favors rigidity and electrostatic interactions.

- Functional Groups : The hydroxyl group in oxazine enables H-bonding, akin to the hydrogen sulfate’s role in the target compound. However, the sulfate’s stronger acidity (pKa ~1) could enhance solubility in aqueous systems compared to oxazine’s hydroxyl (pKa ~10–12) .

Biological Activity

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₈N₂O₅S

- Molecular Weight : 186.19 g/mol

- CAS Number : 828915-07-7

- IUPAC Name : 3-methyloxadiazolidin-2-ium hydrogen sulfate

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈N₂O₅S |

| Molecular Weight | 186.19 g/mol |

| CAS Number | 828915-07-7 |

| IUPAC Name | 3-methyloxadiazolidin-2-ium hydrogen sulfate |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using strong acids like sulfuric acid. The process can be optimized for high yield and purity through controlled temperature and pressure conditions in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown promise in inhibiting the proliferation of certain cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Compromising the integrity of microbial cell membranes.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through specific molecular pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was tested using standard disk diffusion methods, showing a clear zone of inhibition around treated areas.

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations exceeding 100 µg/mL after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in these cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.